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Introduction
4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, also known as 2-nitrovanillin, is a pivotal

intermediate in the synthesis of various high-value organic molecules, including

pharmaceuticals and agrochemicals.[1][2] Its unique trifunctional aromatic structure, featuring

hydroxyl, methoxy, and nitro groups ortho and para to an aldehyde, makes it a versatile

building block. Given its role in complex synthetic pathways, the unequivocal confirmation of its

identity, purity, and stability is a prerequisite for its use in research and development.

This comprehensive guide provides a multi-faceted analytical strategy for the robust

characterization of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde. We move beyond mere

procedural descriptions to explain the causality behind the selection of specific techniques and

experimental parameters. The protocols herein are designed to be self-validating, integrating

data from orthogonal methods to build a complete and trustworthy analytical profile of the

compound.
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IUPAC Name: 4-hydroxy-3-methoxy-2-nitrobenzaldehyde[3]

Synonyms: 2-Nitrovanillin

Molecular Formula: C₈H₇NO₅

Molecular Weight: 197.14 g/mol [3]

Appearance: Light yellow solid[4]

Melting Point: 136-137 °C[4]

Integrated Analytical Workflow
A robust characterization relies on the logical application of multiple analytical techniques. The

following workflow ensures that both the structural identity and the purity of the analyte are

confirmed with a high degree of confidence.
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Phase 1: Initial Assessment

Phase 2: Structural Elucidation

Phase 3: Purity & Quantitative Analysis

Phase 4: Data Consolidation
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Caption: Integrated workflow for the characterization of 4-Hydroxy-3-methoxy-2-
nitrobenzaldehyde.

Spectroscopic Characterization Protocols
Spectroscopic methods provide the foundational data for structural elucidation by probing the

molecular environment at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for unambiguous structure

determination. Proton (¹H) NMR reveals the number, environment, and connectivity of

hydrogen atoms, while Carbon-13 (¹³C) NMR provides complementary information for the

carbon skeleton. The choice of a deuterated solvent is critical; DMSO-d₆ is often selected for its

ability to dissolve a wide range of polar organic compounds and for its high boiling point.

Protocol: ¹H and ¹³C NMR

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in

approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete

dissolution.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution

and sensitivity.

¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse experiment.

Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization

recovery, which is crucial for potential future quantitative analysis.

Co-add a minimum of 16 scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
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A significantly higher number of scans (e.g., 1024 or more) will be necessary due to the

low natural abundance of the ¹³C isotope.

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier

transformation. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm

for ¹H and δ ~39.52 ppm for ¹³C).

Expected Spectral Data

The following table outlines the predicted chemical shifts based on the compound's structure

and data from analogous molecules.[5][6][7]
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Assignment
Predicted ¹H

Chemical Shift (ppm)

Predicted ¹³C

Chemical Shift (ppm)
Rationale for Shift

Aldehyde (-CHO) 9.9 - 10.2 188 - 191

Deshielded due to the

electronegativity of the

oxygen atom and

resonance effects.

Aromatic H-5 7.6 - 7.8 115 - 118

Ortho to the electron-

withdrawing aldehyde

group.

Aromatic H-6 7.2 - 7.4 125 - 128

Meta to the aldehyde

and ortho to the

hydroxyl group.

Methoxy (-OCH₃) 3.9 - 4.1 56 - 58

Typical chemical shift

for an aromatic

methoxy group.

Hydroxyl (-OH) 10.5 - 11.5 -

Broad, deshielded

signal due to

hydrogen bonding and

exchange; position is

concentration-

dependent.

Aromatic C-1 (-CHO) - 128 - 132
Carbon bearing the

aldehyde group.

Aromatic C-2 (-NO₂) - 138 - 142

Deshielded by the

electron-withdrawing

nitro group.

Aromatic C-3 (-OCH₃) - 150 - 154

Deshielded by the

attached

electronegative

oxygen atom.

Aromatic C-4 (-OH) - 145 - 149 Deshielded by the

attached
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electronegative

oxygen atom.

Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy provides a molecular "fingerprint" by identifying the

vibrational frequencies of functional groups. The Attenuated Total Reflectance (ATR) method is

preferred for solid samples as it requires no sample preparation (e.g., KBr pellets) and yields

high-quality, reproducible spectra.

Protocol: FTIR-ATR

Sample Preparation: Place a small, representative amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Background Collection: Before analyzing the sample, run a background scan with a clean,

empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at

least 32 scans to ensure a good signal-to-noise ratio.

Data Processing: The resulting spectrum of absorbance or transmittance versus

wavenumber is used for interpretation.

Expected Absorption Bands

The following table summarizes the key vibrational frequencies expected for 4-Hydroxy-3-
methoxy-2-nitrobenzaldehyde.[3][8]
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Wavenumber (cm⁻¹) Functional Group Vibration Type

3200 - 3500 (broad) Phenolic O-H Stretching

2850 - 3000 Aromatic C-H Stretching

1680 - 1700 (strong) Aldehyde C=O Stretching

1580 - 1610 Aromatic C=C Stretching

1510 - 1550 (strong) Asymmetric N-O Stretching (NO₂)

1340 - 1380 (strong) Symmetric N-O Stretching (NO₂)

1200 - 1280 Aryl-O (ether) Stretching

1020 - 1050 C-O (ether) Stretching

Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry is essential for confirming the molecular weight of

the compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar,

non-volatile molecules, providing the mass of the intact molecule, typically as a protonated

adduct ([M+H]⁺) in positive ion mode.

Protocol: LC-MS (ESI)

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: Use a High-Performance Liquid Chromatograph coupled to a mass

spectrometer with an ESI source.

Chromatography (optional but recommended): A brief chromatographic run on a C18 column

can separate the analyte from any potential non-volatile impurities before it enters the mass

spectrometer.

MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-300.

Data Analysis: Identify the peak corresponding to the molecular ion.
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Expected Mass-to-Charge Ratios (m/z)

The monoisotopic mass of C₈H₇NO₅ is 197.0324 Da.[3] The following table lists the expected

m/z values for common adducts.[9]

Adduct Formula Expected m/z

[M+H]⁺ [C₈H₈NO₅]⁺ 198.0397

[M+Na]⁺ [C₈H₇NO₅Na]⁺ 220.0216

[M-H]⁻ [C₈H₆NO₅]⁻ 196.0251

Chromatographic Purity Analysis
While spectroscopy confirms structure, chromatography is the gold standard for assessing

purity.

High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Reverse-phase HPLC is the premier technique for separating and

quantifying components in a mixture based on their polarity. A C18 column is chosen for its

versatility in retaining moderately polar aromatic compounds. The mobile phase, a mixture of

an organic solvent (acetonitrile) and an aqueous acidic buffer, is optimized to achieve good

peak shape and resolution. UV detection is highly effective due to the strong chromophores in

the molecule.
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Prepare Mobile Phase
(e.g., ACN:Water w/ 0.1% Acid)

Equilibrate HPLC System
(Pump, Column, Detector)

Prepare Sample Solution
(~1 mg/mL in Mobile Phase)

Inject Sample

Isocratic or Gradient Elution
(Separation on C18 Column)

UV Detection
(e.g., 260 nm)

Data Acquisition & Integration
(Chromatogram)

Calculate Purity
(% Area Normalization)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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